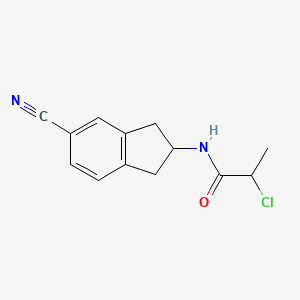
2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide, also known as CP-31398, is a small molecule that has been studied for its potential use in cancer therapy. It was first identified as a compound that could restore the function of a mutant form of the tumor suppressor protein p53, which is frequently mutated in cancer cells. Since then, CP-31398 has been shown to have a range of effects on cancer cells and is being investigated as a potential therapeutic agent.
作用机制
The exact mechanism of action of 2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide is not fully understood, but it is thought to work by stabilizing the structure of mutant p53, allowing it to function properly. This leads to the activation of downstream signaling pathways that regulate cell cycle progression and apoptosis. Additionally, 2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide has been shown to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide has been shown to have a range of effects on cancer cells, including inducing cell cycle arrest and apoptosis, inhibiting cell migration and invasion, and reducing tumor growth in animal models. It has also been shown to have anti-inflammatory effects and may have potential in the treatment of other diseases, such as Alzheimer's disease.
实验室实验的优点和局限性
One advantage of 2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide is that it has been shown to be effective in restoring the function of mutant p53 in a variety of cancer cell types. Additionally, it has been shown to have anti-inflammatory effects, which may have potential in the treatment of other diseases. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are many potential future directions for research on 2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide. One area of interest is in the development of more potent and selective analogs of 2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide that could be used as therapeutic agents. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential biomarkers that could be used to predict its efficacy in different cancer types. Finally, there is also potential for 2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide to be used in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness.
合成方法
The synthesis of 2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide involves several steps, including the reaction of 2-chloro-N-(2-hydroxypropyl)acetamide with 5-cyano-2,3-dihydroindene in the presence of a base, followed by the addition of a chlorinating agent. The resulting compound is then purified and characterized using various analytical techniques.
科学研究应用
2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide has been studied extensively for its potential use in cancer therapy. It has been shown to restore the function of mutant p53 in cancer cells, leading to cell cycle arrest and apoptosis. Additionally, 2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide has been shown to have anti-inflammatory effects and may have potential in the treatment of other diseases, such as Alzheimer's disease.
属性
IUPAC Name |
2-chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-8(14)13(17)16-12-5-10-3-2-9(7-15)4-11(10)6-12/h2-4,8,12H,5-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBSDGBZTCQPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC2=C(C1)C=C(C=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(5-cyano-2,3-dihydro-1H-inden-2-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-[(1-Benzylpyrazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2475777.png)
![1-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-7-amine](/img/structure/B2475778.png)
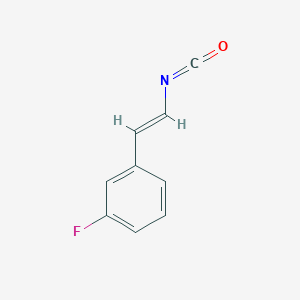
![Ethyl 2-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2475783.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2475786.png)
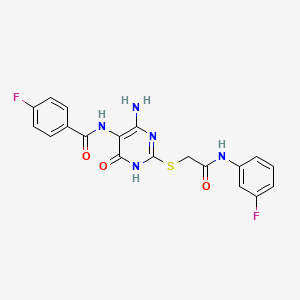
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2475791.png)
![Ethyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(5-methylfuran-2-yl)thiophene-3-carboxylate](/img/structure/B2475793.png)
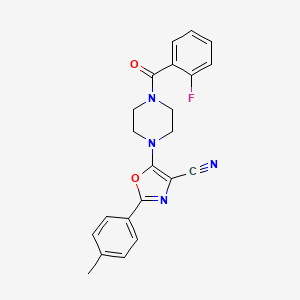
![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2475796.png)
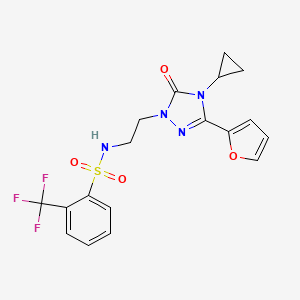
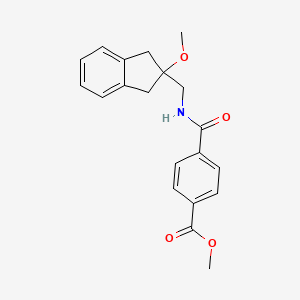
![(Z)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2475799.png)
![tert-butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate](/img/structure/B2475800.png)